5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide is a chemical compound that belongs to the class of bromopyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a carboxamide group at the 3-position, and a substituted phenyl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Carboxamide Formation: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as 2-methyl-6-(propan-2-yl)aniline, in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate can be used in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: A bromopyridine derivative with similar structural features.
6-Bromo-2-pyridinecarboxaldehyde: Another bromopyridine compound with a carboxaldehyde group.
5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine: A bromopyridine derivative with a tetrazole group.
Uniqueness
5-bromo-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biochemical pathways.
Properties
Molecular Formula |
C16H17BrN2O |
---|---|
Molecular Weight |
333.22 g/mol |
IUPAC Name |
5-bromo-N-(2-methyl-6-propan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H17BrN2O/c1-10(2)14-6-4-5-11(3)15(14)19-16(20)12-7-13(17)9-18-8-12/h4-10H,1-3H3,(H,19,20) |
InChI Key |
VNKTVRGCEZLOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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